3-(pyridin-3-yl)cyclobutan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-3-ylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-4-8(5-9)7-2-1-3-10-6-7/h1-3,6,8H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWQDUDXXKGQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies
Convergent and Divergent Synthesis of the Cyclobutanone (B123998) Core
The construction of the 3-(pyridin-3-yl)cyclobutan-1-one scaffold can be approached through various synthetic strategies. These strategies often rely on the formation of the four-membered ring as a key step.
Stereoselective [2+2] Cycloaddition Reactions
Among the most powerful methods for constructing cyclobutane (B1203170) rings are [2+2] cycloaddition reactions. nih.gov These reactions involve the union of two doubly bonded systems to form a four-membered ring and can be initiated by light, heat, or catalysts. nih.gov The stereochemical outcome of these reactions is of paramount importance, and significant research has been dedicated to achieving high levels of stereocontrol.
Photochemical [2+2] cycloadditions represent a classic and widely utilized method for the synthesis of cyclobutanes. acs.org This approach involves the excitation of an alkene to a higher energy state using ultraviolet or visible light, followed by its reaction with another ground-state alkene. acs.orgyoutube.com The stereochemistry of the resulting cyclobutane is often dictated by the orbital symmetry of the interacting species. youtube.comyoutube.com For the synthesis of this compound, this could involve the photocycloaddition of a vinylpyridine derivative with a suitable ketene (B1206846) acetal (B89532) or enol ether, followed by hydrolysis to unmask the ketone functionality. A notable example is the solid-state photochemical [2+2] cycloaddition of salts of trans-3-(4-pyridyl)acrylic acid, where the stereoselectivity is controlled by the anions present in the crystal lattice. researchgate.net This method has been shown to produce two different stereoisomers of the corresponding cyclobutane dicarboxylic acid in quantitative yields. researchgate.net
In recent years, organocatalysis has emerged as a powerful tool for enantioselective synthesis. rsc.org In the context of [2+2] cycloadditions, chiral secondary amines can activate α,β-unsaturated aldehydes to form reactive dienamine intermediates, which can then undergo cycloaddition with various partners. nih.govnih.gov Bifunctional catalysts, incorporating both a secondary amine and a hydrogen-bond donor (like a squaramide), have been developed to achieve high levels of diastereo- and enantiocontrol in formal [2+2] cycloadditions between enals and nitroolefins. nih.govacs.org This strategy allows for the construction of highly substituted cyclobutanes with multiple contiguous stereocenters. acs.org
| Catalyst Type | Reactants | Key Features |
| Chiral Secondary Amine | α,β-Unsaturated Aldehyd + Alkene | Iminium-enamine activation |
| Bifunctional Squaramide-based Aminocatalyst | α,β-Unsaturated Aldehyde + Nitroolefin | Dual activation via amino- and hydrogen-bonding |
Lewis acids can also promote [2+2] cycloaddition reactions, often by activating one of the reacting partners and lowering the energy of the transition state. nih.govorganic-chemistry.org For example, the combination of In(tfacac)₃ and TMSBr has been shown to catalyze the selective [2+2] cycloaddition of aryl alkynes with acrylates, yielding cyclobutenes with high chemo- and stereoselectivity. organic-chemistry.org These cyclobutene (B1205218) intermediates can then be readily converted to the corresponding cyclobutanes. organic-chemistry.org Furthermore, chiral Lewis acids have been employed in enantioselective photochemical [2+2] cycloadditions. acs.orgnih.gov In these systems, the chiral Lewis acid can accelerate the transfer of triplet energy from a photocatalyst to the substrate, leading to the formation of enantioenriched cyclobutane products. acs.org
| Lewis Acid System | Reactants | Outcome |
| In(tfacac)₃-TMSBr | Aryl Alkyne + Acrylate | Selective formation of cyclobutenes |
| Chiral Lewis Acid + Photocatalyst | Cinnamate Ester | Enantioselective formation of cyclobutanes |
Ring Contraction Strategies for Four-Membered Rings
An alternative approach to the synthesis of cyclobutanes involves the contraction of a larger, more readily available ring system. wikipedia.org These reactions often proceed through highly energetic intermediates and are driven by the irreversible formation of the four-membered ring. thieme-connect.de
The Wolff rearrangement is a powerful reaction for the conversion of α-diazocarbonyl compounds into ketenes, which can then undergo further transformations. wikipedia.orgorganic-chemistry.org When the α-diazo ketone is part of a cyclic system, the Wolff rearrangement can lead to a ring-contracted product. wikipedia.orgntu.ac.uk This strategy is particularly useful for the synthesis of strained ring systems. wikipedia.org The rearrangement can be induced thermally, photochemically, or through catalysis with transition metals like silver(I) oxide. wikipedia.orgorganic-chemistry.org The resulting ketene intermediate can be trapped with nucleophiles to generate carboxylic acid derivatives or can participate in [2+2] cycloaddition reactions. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, a potential route could involve the preparation of a 4-(pyridin-3-yl)cyclopentan-1,2-dione, conversion to the corresponding α-diazo ketone, and subsequent Wolff rearrangement to furnish the desired cyclobutanone. The Wolff rearrangement has been successfully employed in the synthesis of various complex natural products containing cyclobutane rings. ntu.ac.uk
| Starting Material | Key Transformation | Intermediate | Product |
| α-Diazocyclopentanone | Wolff Rearrangement | Ketene | Cyclobutanecarboxylic acid derivative |
Oxidative Pinacol (B44631) Rearrangements
The pinacol rearrangement and its variants represent a powerful class of reactions for ring expansion and contraction, enabling the synthesis of complex cyclic ketones. researchgate.net The classic pinacol rearrangement involves the acid-catalyzed conversion of a 1,2-diol to a carbonyl compound via dehydration and a 1,2-substituent migration. researchgate.net A key variation, the semi-pinacol rearrangement, proceeds through intermediates like 2,3-epoxy alcohols and is widely applied in the synthesis of natural products containing intricate ring systems. researchgate.netrsc.orgntu.ac.uk
These rearrangements are particularly effective for constructing cyclobutanone frameworks. For instance, the enantioselective synthesis of cyclobutanones can be achieved from tertiary vinylic cyclopropyl (B3062369) alcohols through a catalytic protio-semipinacol ring-expansion. organic-chemistry.org This process relies on the protonation of the alkene followed by a C-C bond migration to expand the three-membered ring into the desired four-membered ketone. organic-chemistry.org Another powerful application is the oxidative pinacol-type rearrangement, which was famously used in the synthesis of the natural product (+)-welwitindolinone A to construct a spiro-fused cyclobutane from a cyclopentane (B165970) moiety. rsc.orgntu.ac.uk This strategy highlights the ability of rearrangement reactions to forge sterically congested cyclobutane rings late in a synthetic sequence. rsc.org
| Precursor Type | Key Reagents | Transformation | Significance |
| Tertiary Vinylic Cyclopropyl Alcohols | Chiral Dual-Hydrogen-Bond Donor (HBD), HCl | Ring-Expansion | Forms α-quaternary stereocenters. organic-chemistry.org |
| 1-Alkynyl-1-boronate Esters | Hydroboration, Aldehyde, Oxidation | Ring-Expansion | Accesses cis- and trans-2,3-disubstituted cyclobutanones. organic-chemistry.org |
| Fused Indole Cyclopentane | XeF₂, H₂O | Oxidative Ring Contraction | Late-stage formation of a complex spiro-cyclobutane. rsc.orgtu-dortmund.de |
| 12-epi-fischerindole I (Cyclopentane) | Davis' Oxaziridine | Biomimetic Oxidative Semi-Pinacol Rearrangement | Efficient construction of a spiro-oxindole cyclobutane core. rsc.orgntu.ac.uk |
Nitrogen Extrusion/Ring Contraction from Heterocycles
Ring contraction via the extrusion of a small molecule, such as nitrogen gas, is a robust method for forming strained carbocycles. The synthesis of cyclobutanes from larger nitrogen-containing heterocycles, like pyrrolidines, is a well-documented and stereospecific approach. acs.orgacs.org This transformation is mediated by a nitrogen extrusion process that proceeds through a radical pathway. acs.orgacs.org
The general mechanism begins with the conversion of a pyrrolidine (B122466) to a reactive 1,1-diazene (isodiazene) intermediate. acs.orgacs.org This conversion can be accomplished using modern techniques such as iodonitrene chemistry, where an iodonitrene species generated in situ from reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and ammonia (B1221849) acts as an electrophilic aminating agent. acs.orgntu.ac.uk The unstable 1,1-diazene readily extrudes dinitrogen (N₂) to form a 1,4-biradical. acs.orgacs.org This biradical then undergoes rapid intramolecular C-C bond formation to yield the cyclobutane product. acs.orgacs.org The stereospecificity of this ring contraction is a key advantage, affording cyclobutanes with retention of the stereochemistry from the pyrrolidine precursor. acs.orgacs.org
| Precursor | Key Reagents | Key Intermediate | Product | Yield |
| Substituted Pyrrolidine | PIDA, NH₄OAc | 1,1-Diazene / 1,4-Biradical | Substituted Cyclobutane | up to 69% acs.org |
| Pyrrolidine with β-ester group | Iodonitrene | 1,4-Biradical | Functionalized Cyclobutane | 50% acs.org |
| Ag/PPh₃-derived Pyrrolidine | Iodonitrene Chemistry | 1,4-Biradical | Spirocyclobutane | 30% acs.orgacs.org |
| N-nitroso compound | Sodium dithionite | Diazene | pku.edu.cnpku.edu.cn Metacyclophane (10-membered ring) | 72% rsc.org |
Cyclization and Rearrangement Pathways
Direct cyclization strategies provide an alternative and often convergent route to the cyclobutane core, bypassing the need for ring contraction or expansion.
Intramolecular Carbocyclization Reactions
Intramolecular carbocyclization involves the formation of a cyclic structure by creating a carbon-carbon bond between two ends of a linear precursor molecule. researchgate.net This approach has been successfully applied to the synthesis of cyclobutanones using various catalytic systems. A rhodium-catalyzed formal [3+2] annulation of alkynes tethered to a diazo group proceeds via a 4-exo-dig carbocyclization, providing direct access to furan-fused cyclobutanone scaffolds. pku.edu.cn DFT calculations have shown that the 4-exo-dig pathway is favored over the competing 5-endo-dig process due to lower angle strain in the key transition state. pku.edu.cn
Metal-free conditions have also been developed. For example, a Hosomi-Sakurai type carbocyclization of homoallylic silyl (B83357) ethers with silyl nucleophiles, catalyzed by a Lewis acidic silylium (B1239981) salt, can produce functionalized cyclobutanes in high yields. ibs.re.kr The diastereoselectivity of this transformation is notably dependent on the steric bulk of the nucleophile used. ibs.re.kr Furthermore, palladium catalysis has been employed for the carbocyclization of specific substrates, demonstrating the versatility of transition metals in forging the strained four-membered ring. acs.org
| Reaction Type | Catalyst/Reagent | Substrate | Key Feature |
| Formal [3+2] Annulation | Rh₂(carboxylate)₄ | Diazo group tethered alkynes | 4-exo-dig carbocyclization. pku.edu.cn |
| Hosomi-Sakurai Type | Silylium Salt | Homoallylic silyl ethers | Metal-free conditions. ibs.re.kr |
| Reductive Cyclization | Copper catalyst, B₂pin₂ | Alkenes with a leaving group | Forms borylated carbocycles. ibs.re.kr |
| Cycloisomerization | Gold(I) catalyst | Acetylenic alkylidene cyclopropanes | Forms cyclobutane-fused rings. nih.gov |
Solvolytic Cyclization Approaches
Solvolytic cyclizations are reactions in which the solvent not only serves as the reaction medium but also participates directly in the reaction mechanism, often by assisting in the formation of a reactive intermediate or acting as a nucleophile. While not as broadly documented for cyclobutanone synthesis as other methods, pathways involving cationic intermediates that could be trapped by solvent or undergo solvent-assisted rearrangement are mechanistically plausible.
For instance, the silylium-ion catalyzed carbocyclization described previously proceeds through a benzylic cationic cyclobutane intermediate. ibs.re.kr In such a process, the nature of the solvent could play a crucial role in stabilizing the cation and influencing the reaction outcome. The generation of an electrophilic carbon center, which is then attacked by an intramolecular nucleophile to close the ring, is the hallmark of such pathways. The choice of a non-nucleophilic solvent is often critical to favor the desired intramolecular cyclization over intermolecular capture by a solvent molecule.
Strategic Introduction of the Pyridin-3-yl Moiety
Once the cyclobutane or a suitable precursor is formed, the next critical step is the introduction of the pyridin-3-yl group. Modern organic chemistry offers powerful tools for this transformation, with transition metal-catalyzed cross-coupling reactions being the most prominent. eie.gracs.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental transformations for forming carbon-carbon bonds. acs.orgnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, mediated by a metal catalyst, most commonly palladium. eie.grnih.gov
The Suzuki-Miyaura coupling is a widely used method for this purpose, employing palladium catalysts to couple an organoboron reagent (like a boronic acid or ester) with an organic halide. frontierspecialtychemicals.com To synthesize this compound, this could involve reacting a cyclobutane precursor bearing a halide or triflate with pyridin-3-ylboronic acid, or conversely, reacting 3-halopyridine with a cyclobutanone-derived organoboron compound. These reactions are valued for their mild conditions and high functional group tolerance. frontierspecialtychemicals.com
The Negishi coupling, which uses organozinc reagents, provides another powerful alternative. acs.orgnih.gov Organozinc reagents exhibit excellent ability to undergo the key transmetalation step in the catalytic cycle. acs.orgnih.gov A further strategy involves the palladium-catalyzed C(sp³)–C(sp³) coupling between (chloromethyl)aryl compounds and stable aminomethyltrifluoroborate salts to access arylethylamine scaffolds, a logic that can be adapted for the target molecule. frontierspecialtychemicals.com
| Coupling Reaction | Catalyst System (Catalyst/Ligand) | Pyridine (B92270) Source | Cyclobutane Source |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(OH)₂/C | Pyridin-3-ylboronic acid | 3-Halocyclobutanone |
| Suzuki-Miyaura | Pd(dba)₂/dppf | Pyridin-3-yl triflate | Cyclobutanone boronic ester |
| Negishi | Pd(OAc)₂/SPhos | 3-Halopyridine | Cyclobutylzinc halide |
| C(sp³)–C(sp³) Coupling | Palladium Catalyst | 3-(Chloromethyl)pyridine | N,N-Dialkylaminomethyl-trifluoroborate |
Direct C-H Functionalization Strategies
Direct C-H functionalization represents a highly efficient and atom-economical approach to synthesis, as it avoids the pre-functionalization of starting materials. researchgate.net This strategy involves the direct activation and subsequent reaction of a C-H bond. For the synthesis of this compound, a C(sp³)–H bond on the cyclobutanone ring could be directly arylated with a pyridine derivative.
This transformation is typically achieved using a palladium or rhodium catalyst. nih.gov A directing group, often temporarily installed on the cyclobutanone substrate, is usually required to position the metal catalyst near the target C-H bond, ensuring high regioselectivity. acs.org For instance, an aminoquinoline directing group attached to the cyclobutanone could direct the palladium-catalyzed coupling with 3-halopyridine. acs.org This method offers a streamlined route to the target molecule, minimizing steps and waste. baranlab.org
Table 2: C-H Functionalization Reaction Components
| Component | Examples | Role |
|---|---|---|
| Catalyst | Pd(OAc)₂, [Rh₂(esp)₂] | Activates the C-H bond. |
| Directing Group | 8-Aminoquinoline, Picolinamide | Orients the catalyst for regioselective functionalization. |
| Coupling Partner | 3-Iodopyridine, 3-Bromopyridine | Provides the pyridine moiety. |
| Oxidant/Additive | Ag₂CO₃, PivOH | Facilitates the catalytic cycle. |
| Solvent | Toluene, Dioxane | Reaction medium. |
This table is based on established C-H functionalization methodologies.
Nucleophilic Addition to Pyridine N-Oxides and Subsequent Transformations
An alternative strategy involves activating the pyridine ring towards nucleophilic attack by converting it to a pyridine N-oxide. arkat-usa.org Pyridine N-oxides can be readily prepared by oxidizing pyridine. arkat-usa.org The N-oxide is then activated with an agent such as phosphorus oxychloride (POCl₃) or bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP), making the pyridine ring susceptible to attack by a nucleophile. chemtube3d.comsigmaaldrich.comrsc.org
In this approach, a nucleophilic cyclobutane species, such as a Grignard reagent derived from a protected 3-halocyclobutanone, would be added to the activated pyridine N-oxide. This addition is typically followed by a series of transformations, often in a one-pot procedure, that remove the N-oxide and restore the aromaticity of the pyridine ring, ultimately yielding the desired this compound after deprotection. nih.gov
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, using less hazardous substances, and improving energy efficiency. acs.org In the synthesis of this compound, these principles can be applied by favoring catalytic reactions over stoichiometric ones, using water as a solvent where possible, and designing processes that are highly atom-economical. mdpi.comresearchgate.net
Catalyst Design for Sustainable Synthesis
A key focus of green chemistry is the development of sustainable catalysts. mdpi.com For the palladium and copper-catalyzed reactions described above, sustainability can be enhanced by designing heterogeneous or recyclable catalysts. rsc.org This can involve immobilizing the metal catalyst on a solid support, such as a polymer, silica, or magnetic nanoparticles. Such supported catalysts can be easily separated from the reaction mixture and reused multiple times, reducing cost and metal waste.
Furthermore, designing catalysts that can function efficiently in greener solvents like water or bio-derived solvents, or even under solvent-free conditions, is a major goal. semanticscholar.org The development of catalysts with high turnover numbers and turnover frequencies also contributes to sustainability by minimizing the amount of catalyst required. frontiersin.org Research into photobiocatalytic methods, which use light and enzymes, also points toward future sustainable synthetic routes. nih.gov
Total Synthesis Applications Utilizing this compound Scaffolds
The cyclobutane ring is a key structural motif in a variety of bioactive natural products. researchgate.net Its incorporation into a molecule imparts a degree of conformational rigidity and three-dimensionality that can be crucial for biological activity. Consequently, the development of synthetic strategies to access complex molecules containing this strained ring system is of significant interest. researchgate.net
The this compound scaffold, which combines the strained cyclobutane core with a heteroaromatic pyridine ring, is a potentially valuable building block for the total synthesis of novel alkaloids and other pharmacologically active compounds. The pyridine unit can act as a handle for further functionalization through well-established cross-coupling reactions or serve as a key pharmacophore for interacting with biological targets.
While specific examples of the total synthesis of complex natural products originating directly from this compound are not yet prevalent in the literature, the utility of related building blocks is well-documented. For instance, 3-(pyridin-4-yl)cyclobutan-1-one (B6267029) is recognized as a valuable building block in organic synthesis, with its carbonyl group and pyridine ring offering multiple points for chemical modification. The general strategy often involves using the cyclobutane unit as a central scaffold, from which the synthesis of more elaborate structures can be launched.
The synthesis of alkaloids, a diverse class of natural products, frequently involves the construction of complex, nitrogen-containing ring systems. tib.eusci-hub.se The this compound scaffold could conceivably serve as a precursor to novel alkaloid structures through ring-opening, ring-expansion, or rearrangement reactions, which are common transformations for strained cyclobutane systems. nih.gov
The application of such scaffolds in total synthesis is an active area of research, and the development of modular and efficient routes to functionalized cyclobutanes is critical. The potential for this compound to serve as a key intermediate in the synthesis of new chemical entities for drug discovery and materials science remains a promising, albeit underexplored, field of investigation.
Reactivity and Reaction Mechanisms
Impact of Ring Strain on Reactivity Profiles
The cyclobutane (B1203170) ring is characterized by significant ring strain, a consequence of deviations from ideal bond angles. wikipedia.orglibretexts.org For an sp³-hybridized carbon, the ideal tetrahedral bond angle is approximately 109.5°. In cyclobutane, the internal bond angles are compressed to near 90°, resulting in substantial angle strain. wikipedia.orglibretexts.org This strain, combined with torsional strain from eclipsing hydrogen atoms, elevates the molecule's ground-state energy, making it more reactive than its acyclic or larger-ring counterparts. wikipedia.org The total ring strain for cyclobutane is estimated to be 26.3 kcal/mol. wikipedia.org
The presence of a carbonyl group in the cyclobutanone (B123998) ring further influences this reactivity. Cyclobutanone derivatives are noted for their inherent ring strain, which can enhance chemical reactivity and facilitate unique intermolecular interactions. The release of this strain energy serves as a potent thermodynamic driving force for a variety of chemical transformations, particularly those involving the cleavage of the four-membered ring. chim.it This principle is central to the synthetic utility of cyclobutane derivatives, as they can be readily converted into a range of other compounds through reactions that alleviate this inherent strain. chim.it
Ring-Opening and Ring-Expansion Reactions of the Cyclobutanone Ring
A hallmark of cyclobutanone chemistry is the propensity to undergo reactions that open or expand the strained four-membered ring. These transformations provide access to diverse molecular scaffolds and are often triggered by thermal, photochemical, or catalytic activation. chim.it
Thermal and Photochemical Ring-Opening Mechanisms
Photochemistry offers a powerful method for inducing ring cleavage in cyclobutanones. Upon absorption of light, the molecule is promoted to an excited electronic state where new reaction pathways become accessible.
Norrish Type-I Cleavage PathwaysThe Norrish Type-I reaction is a characteristic photochemical transformation of ketones, involving the homolytic cleavage of one of the α-carbon-carbon bonds adjacent to the carbonyl group.wikipedia.orgThis process begins with the photoexcitation of the ketone to an excited singlet state (S₁), which can then undergo intersystem crossing to a triplet state (T₁).wikipedia.orgnih.govFrom either of these excited states, α-cleavage occurs, generating a diradical intermediate.wikipedia.orgyoutube.com
For a cyclic ketone like 3-(pyridin-3-yl)cyclobutan-1-one, this cleavage results in an acyl-alkyl diradical. This intermediate can then undergo several secondary reactions:
Decarbonylation: Loss of a carbon monoxide molecule to form a 1,3-diradical, which can subsequently cyclize to form a cyclopropane (B1198618) derivative. youtube.com
Intramolecular Disproportionation: Abstraction of a proton can lead to the formation of a ketene (B1206846) and an alkene. wikipedia.orgyoutube.com
Crucially, the high ring strain in cyclobutanone significantly lowers the energy barrier for α-C-C bond fission in the S₁ state compared to less strained cyclic ketones like cyclopentanone (B42830) or cyclohexanone (B45756). nih.gov This makes the Norrish Type-I pathway a particularly significant decay channel for photoexcited cyclobutanones. Recent studies have also highlighted the possibility of purely singlet-state mediated Norrish Type-I reactions in strained cyclic ketones. frontiersin.org
Mechanistic Studies of Ring-Opening DynamicsMechanistic investigations using ultrafast transient absorption spectroscopy have shed light on the timescales of photochemical events in cyclic ketones.nih.govStudies on cyclobutanone reveal that competing photochemical pathways occur on picosecond timescales following UV excitation.nih.gov
Key kinetic components identified in these studies include:
Prompt α-Cleavage (≤1 ps): A very rapid cleavage of the α-C-C bond occurs in internally excited S₁ state molecules immediately after UV absorption. nih.gov
Vibrational Cooling (7-9 ps): The "hot" S₁ molecules that did not undergo immediate cleavage rapidly lose excess vibrational energy to the solvent. This cooling process lowers their energy below the barrier for C-C bond cleavage on the S₁ potential energy surface. nih.gov
S₁ State Decay (>500 ps): The thermalized, "cool" S₁ state molecules decay more slowly through several competitive channels: activated C-C bond fission, internal conversion back to the ground state (S₀), or intersystem crossing to the T₁ state, which may also lead to bond cleavage. nih.gov
Transient infrared absorption spectroscopy has confirmed the formation of ring-opened ketene photoproducts from cyclobutanone on these ultrafast timescales. nih.gov The relative importance of these decay pathways is dependent on the excitation energy. nih.gov
| Process | Timescale | Description | Reference |
|---|---|---|---|
| Prompt α-Cleavage | ≤ 1 ps | Rapid C-C bond fission in internally excited S₁ state molecules. | nih.gov |
| Vibrational Cooling | 7-9 ps | Cooling of hot S₁ molecules below the reaction barrier. | nih.gov |
| Thermalized S₁ Decay | > 500 ps | Slower decay of cooled S₁ molecules via multiple pathways. | nih.gov |
Transition Metal-Catalyzed Ring-Opening Functionalizations
Transition metal catalysis provides a versatile platform for activating and functionalizing strained rings like cyclobutane. These methods often proceed under mild conditions and offer high selectivity.
Nickel-Catalyzed Divergent Ring-Opening Reactions
Nickel-catalyzed reactions have emerged as a powerful tool for the functionalization of C–C bonds. In the context of cyclobutanones, nickel catalysis can promote divergent ring-opening pathways, leading to a variety of valuable products. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related systems, such as cyclobutanone oximes.
In these analogous systems, a nickel(I) complex, often generated in situ, is proposed to be the key catalytic species. The reaction pathway is thought to involve the formation of an iminyl radical from a cyclobutanone oxime derivative, which then undergoes a ring-opening C–C bond cleavage. This process generates a distal carbon-centered radical that can be trapped by various coupling partners. sorbonne-universite.frresearchgate.net
A plausible mechanism, based on studies of related cyclobutanone oximes, involves a Ni(I)/(II)/(III) redox cycle. sorbonne-universite.fr The cycle is initiated by the transmetalation of a Ni(I) species with an organozinc reagent. The resulting organo-Ni(I) complex is a potent reductant that can engage in a single-electron transfer (SET) with the cyclobutanone oxime, leading to the formation of an iminyl radical and subsequent ring opening. The resulting alkyl radical can then participate in various C–C bond-forming reactions. sorbonne-universite.frresearchgate.net This strategy has been successfully applied to achieve remote alkylation, arylation, vinylation, and alkynylation of nitriles derived from cyclobutanone oximes. sorbonne-universite.frresearchgate.net
Table 1: Examples of Nickel-Catalyzed Ring-Opening Functionalization of Cyclobutanone Oxime Derivatives
| Cyclobutanone Oxime Derivative | Coupling Partner | Product | Yield (%) |
| Cyclobutanone O-aryl oxime | (CH₃)₂Zn | 4-cyanobutyl methyl ketone | 75 |
| 3-Spirocyclopropyl cyclobutanone O-aryl oxime | (CH₃)₂Zn | 4-cyano-2-cyclopropylbutyl methyl ketone | 82 |
| Cyclobutanone O-aryl oxime | PhC≡CZnCl | 4-cyano-1-phenylbut-1-yne | 65 |
Data adapted from studies on analogous cyclobutanone oxime systems. sorbonne-universite.fr
Nucleophilic and Electrophilic Ring-Opening Pathways
The strained cyclobutane ring of this compound is susceptible to cleavage by both nucleophiles and electrophiles. The regioselectivity of these reactions is influenced by the substitution pattern and the nature of the attacking species.
Palladium-catalyzed ring-opening reactions of cyclobutanones with various nucleophiles have been reported. researchgate.net These transformations often proceed through the cleavage of a C–C bond adjacent to the carbonyl group. For instance, the use of an N-heterocyclic carbene (NHC) ligand with a palladium catalyst can facilitate the ring opening of cyclobutanones and subsequent functionalization with alcohols, anilines, or amides. researchgate.net
Lewis acid-catalyzed ring-opening reactions provide another pathway for the transformation of 3-arylcyclobutanones. These reactions can lead to the cleavage of one or both C2–C3 bonds, depending on the reaction conditions. acs.org For example, treatment of 3-arylcyclobutanones with a Lewis acid in the presence of water can result in the formation of aryl alkyl ketones.
Radical-Mediated Ring-Opening Processes
Radical-mediated C–C bond cleavage offers a mild and efficient method for the ring opening of cycloketones. The process typically involves the generation of a radical species that can induce the scission of a strained C–C bond. While direct radical-mediated ring-opening of this compound is not extensively reported, studies on related unstrained cycloketones provide valuable insights. nih.govnih.gov
In these systems, an aryl radical, generated in situ, can trigger the cleavage of a cyclic C–C bond. nih.govnih.gov For instance, the reaction of a 2-(2-iodophenoxy) cyclohexanone with a radical initiator can lead to the formation of a 3-coumaranone through a sequence of radical-mediated C–C cleavage and subsequent C–C bond formation. nih.gov This strategy highlights the potential for intramolecular radical-mediated reactions in derivatives of this compound.
Furthermore, photoredox catalysis has been employed for the radical-induced cleavage of C–C bonds in both strained and unstrained systems. uantwerpen.beuark.edu Visible light-assisted single-electron transfer can generate radical cations from substrates like N-cyclobutylanilines, leading to ring-opening and subsequent functionalization. uark.edu This approach suggests that the pyridine (B92270) moiety in this compound could potentially be involved in photoredox-catalyzed ring-opening processes. Unexpectedly, in one study, the ring-opening of a cyclobutanone inhibitor was observed in the active site of an enzyme, with a proposed radical-mediated mechanism initiated by X-ray irradiation. acs.org
Regioselective Ring Expansion to Five-Membered Rings
The ring expansion of cyclobutanones to cyclopentanones is a synthetically valuable transformation driven by the release of ring strain. Various methods have been developed for this purpose, often with a focus on controlling the regioselectivity, especially for 3-substituted cyclobutanones. unica.itnih.govugent.be
One common method involves the use of diazomethane, although its toxicity has led to the development of alternative reagents. unica.it For instance, the treatment of cyclobutanones with CH₂I₂/SmI₂ has been shown to effect ring expansion to cyclopentanones. unica.it Photochemical methods have also been developed for the ring expansion of cyclobutanes. unica.it
The regioselectivity of the ring expansion is a critical aspect, particularly for unsymmetrical cyclobutanones. In the case of 3-substituted cyclobutanones, the migratory aptitude of the groups attached to the carbonyl carbon can influence which C-C bond migrates. For example, in the diazomethane-mediated ring expansion of β-substituted α-methyl-α-methoxy-cyclobutanones, a high degree of regioselectivity has been observed. unica.it Electrochemical methods have also been developed for the regioselective ring expansion of cyclobutanols to 1-tetralones, which involves the generation of an alkoxy radical followed by intramolecular cyclization. researchgate.net
Table 2: Examples of Reagents for the Ring Expansion of Cyclobutanones to Cyclopentanones
| Reagent | Substrate Type | Product | Notes |
| Diazomethane | β-substituted α-methyl-α-methoxy-cyclobutanones | Regioisomeric cyclopentanones | High regioselectivity observed. unica.it |
| CH₂I₂/SmI₂ | Annelated cyclobutanone | Octahydroazulenones | Good yield and regioselectivity. unica.it |
| Trimethylsilyldiazomethane | Arylcyclobutanones | β-ketosilane or enolsilane adducts | Ligand-dependent regioselectivity. nih.gov |
| Dess-Martin periodinane | 2,2-bis(pyridin-2-ylamino)cyclobutanols | 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones | Oxidative ring expansion. unica.it |
Reactions of the Ketone Carbonyl Group
The ketone carbonyl group in this compound is a key site for a variety of chemical transformations, including nucleophilic additions and condensation reactions.
Nucleophilic Addition and Condensation Reactions
The electrophilic carbon atom of the carbonyl group is susceptible to attack by a wide range of nucleophiles. These reactions can lead to the formation of alcohols, imines, oximes, and other derivatives.
Aldol (B89426) Condensations and Derivatives
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. libretexts.orgmagritek.comsigmaaldrich.commasterorganicchemistry.com It involves the reaction of an enol or enolate ion with a carbonyl compound. In the case of this compound, the α-protons to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with an aldehyde or another ketone to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.
Desymmetrization of 3-substituted cyclobutanones via organocatalyzed aldol reactions has been reported, leading to functionalized cyclobutanones with high diastereo- and enantioselectivity. unica.it This highlights the potential for stereocontrolled functionalization of the α-position of this compound through aldol-type reactions.
Imine and Enamine Formation
The carbonyl group of this compound is a key site for reactivity, readily undergoing nucleophilic addition reactions with primary and secondary amines to form imines and enamines, respectively. These reactions are fundamental in organic synthesis, providing pathways to a variety of nitrogen-containing compounds.
The formation of an imine , also known as a Schiff base, occurs when this compound reacts with a primary amine under mildly acidic conditions. libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com The reaction is reversible and proceeds through a series of steps. Initially, the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclobutanone. This is followed by proton transfer to form a neutral intermediate called a carbinolamine. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine, where the hydroxyl group is protonated to become a good leaving group (water), leads to the formation of an iminium ion. libretexts.org Finally, deprotonation of the nitrogen atom yields the stable imine product. libretexts.orglibretexts.org The pH of the reaction is a critical factor; it must be acidic enough to facilitate the dehydration step but not so acidic that it protonates the amine reactant, rendering it non-nucleophilic. libretexts.org
| Reactant | Product | Reaction Type |
| This compound | Imine | Nucleophilic Addition-Elimination |
| Primary Amine |
Enamine formation occurs when this compound reacts with a secondary amine, again typically under acid catalysis. wikipedia.orgmakingmolecules.commasterorganicchemistry.comyoutube.com The mechanism is similar to imine formation up to the formation of the iminium ion. youtube.com However, since the nitrogen in the iminium ion formed from a secondary amine lacks a proton to be removed, deprotonation occurs at an adjacent carbon atom (the α-carbon). makingmolecules.comyoutube.com This results in the formation of a carbon-carbon double bond, yielding an enamine, which is an alkene adjacent to an amine. wikipedia.orgmakingmolecules.comyoutube.com Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon. wikipedia.orgmasterorganicchemistry.com
| Reactant | Product | Reaction Type |
| This compound | Enamine | Nucleophilic Addition-Elimination |
| Secondary Amine |
Alpha-Functionalization and Enolization Chemistry
The presence of α-hydrogens in this compound, protons on the carbon atoms adjacent to the carbonyl group, imparts significant reactivity, allowing for a range of functionalization reactions at these positions.
Alpha-Halogenation Reactions
The α-hydrogens of this compound can be substituted with halogens (chlorine, bromine, or iodine) under appropriate reaction conditions. This α-halogenation can be catalyzed by either acid or base.
Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.org The carbonyl oxygen is first protonated, which increases the acidity of the α-hydrogens. A subsequent deprotonation at the α-carbon leads to the formation of a nucleophilic enol. This enol then attacks an electrophilic halogen molecule (e.g., Br₂), resulting in the α-halogenated ketone and regeneration of the acid catalyst. libretexts.org
While no specific studies on the α-halogenation of this compound are available, a protocol for the α-bromination of β-substituted enones using pyridine hydrobromide perbromide has been reported, which can be a useful method for related cyclic systems. sioc-journal.cn
Acidity of Alpha-Hydrogens and Enolate Formation
The α-hydrogens of this compound are significantly more acidic than typical alkane C-H bonds. libretexts.org This increased acidity is due to the electron-withdrawing nature of the adjacent carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. libretexts.orgmasterorganicchemistry.com When an α-hydrogen is removed by a base, the negative charge on the α-carbon is delocalized onto the electronegative oxygen atom of the carbonyl group, forming a stable enolate. libretexts.orgmasterorganicchemistry.com
The pKa of the α-protons of unsubstituted cyclobutanone has been estimated to be in the range of 19.7-20.2. nih.gov The presence of the electron-withdrawing pyridinyl group at the 3-position is expected to have a modest influence on the acidity of the α-hydrogens. The formation of the enolate is a critical step in many reactions of ketones, as the enolate is a potent nucleophile that can react with a wide range of electrophiles. The energetic requirements for the enolization of cyclobutanones are influenced by an increase in ring strain upon forming the cyclobutene-like enolate structure. nih.gov
| Compound | pKa Range | Key Feature |
| Aldehydes | ~16-18 | Resonance-stabilized enolate |
| Ketones | ~19-21 | Resonance-stabilized enolate |
| Esters | ~23-25 | Resonance-stabilized enolate |
| Alkanes | ~50 | No resonance stabilization |
| Cyclobutanone | 19.7-20.2 | Ring strain influences acidity |
Oxidation and Rearrangement Reactions
The strained cyclobutane ring and the ketone functionality in this compound make it susceptible to various oxidation and rearrangement reactions, most notably the Baeyer-Villiger oxidation.
Baeyer-Villiger Oxidations and Mechanistic Insights
The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.orgorganic-chemistry.org In the case of this compound, this reaction would lead to the formation of a γ-butyrolactone derivative.
The reaction mechanism involves the nucleophilic addition of the peroxyacid to the carbonyl carbon of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgresearchgate.net This is followed by the migratory insertion of one of the α-carbons into the peroxide O-O bond, with the concomitant cleavage of this bond and departure of a carboxylate anion. wikipedia.orgresearchgate.net This migration step is the rate-determining step and is influenced by the migratory aptitude of the substituents on the α-carbons. organic-chemistry.org For 3-substituted cyclobutanones, the regioselectivity of the oxygen insertion is a key consideration.
Studies on 3-arylcyclobutanones have provided significant mechanistic insights. For instance, the Baeyer-Villiger oxidation of 3-phenylcyclobutanone (B1345705) has been investigated using various catalytic systems. researchgate.net The reaction is believed to proceed through stereoelectronic control, where the migrating group must be anti-periplanar to the O-O bond of the peroxide in the Criegee intermediate to allow for optimal orbital overlap. wikipedia.org
Chiral Catalysis in Oxidative Processes
The development of catalytic, asymmetric Baeyer-Villiger oxidations has been an area of intense research, aiming to produce enantiomerically enriched lactones, which are valuable chiral building blocks in organic synthesis. kirj.eeresearchgate.net
Various chiral catalysts have been employed for the asymmetric Baeyer-Villiger oxidation of prochiral 3-substituted cyclobutanones. researchgate.netthieme-connect.com These include chiral metal complexes and organocatalysts. For example, chiral cationic palladium(II) complexes have been shown to be effective catalysts for the asymmetric Baeyer-Villiger oxidation of 3-phenylcyclobutanone, achieving good enantioselectivities. thieme-connect.com Similarly, chiral Brønsted acids, such as chiral phosphoric acids, have been used to catalyze the reaction with aqueous hydrogen peroxide, affording γ-lactones with high enantiomeric excess. thieme-connect.comnih.gov
The mechanism of these chiral catalytic systems often involves the coordination of the catalyst to the ketone or the peroxide, creating a chiral environment that directs the nucleophilic attack and subsequent migration step to occur enantioselectively. For instance, in the case of some metal-salen complexes, it is proposed that the catalyst forms an octahedral Criegee adduct intermediate, which controls the stereochemical outcome. thieme-connect.com The success of these catalytic systems demonstrates the feasibility of achieving high levels of stereocontrol in the oxidation of 3-substituted cyclobutanones like this compound.
| Catalyst Type | Example | Application |
| Chiral Palladium(II) Complex | Cationic Pd(II)-2-(phosphinophenyl)pyridine | Asymmetric Baeyer-Villiger oxidation of prochiral cyclobutanones thieme-connect.com |
| Chiral Brønsted Acid | Chiral Phosphoric Acids | Asymmetric Baeyer-Villiger oxidation using aqueous H₂O₂ thieme-connect.comnih.gov |
| Chiral Cobalt(III)-salen Complex | Cationic Co(III)-salen complexes | Enantioselective Baeyer-Villiger oxidation of 3-arylcyclobutanones researchgate.net |
Reactivity and Transformations of the Pyridine Moiety
The pyridine ring in this compound is a heterocyclic aromatic system that influences and is influenced by the cyclobutanone substituent at its 3-position. Its reactivity is characterized by a general deactivation towards electrophiles compared to benzene, due to the electron-withdrawing nature of the nitrogen atom.
The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution (EAS) reactions challenging and requiring harsh conditions. libretexts.org The nitrogen atom's electronegativity reduces the electron density of the ring carbons, and under acidic reaction conditions, the nitrogen is protonated, further increasing this deactivation. libretexts.orgquora.com
Electrophilic attack on an unsubstituted pyridine ring occurs preferentially at the C-3 position. This is because the cationic intermediates (sigma complexes) formed by attack at C-2 or C-4 place a positive charge on the highly electronegative nitrogen atom, which is energetically unfavorable. libretexts.orgquora.com In contrast, the intermediate from C-3 attack avoids this destabilizing arrangement. libretexts.org
For this compound, the existing cyclobutanone substituent at the 3-position further influences the regioselectivity of any subsequent EAS reaction. The carbonyl group within the cyclobutanone moiety acts as a deactivating, meta-directing group in the context of traditional aromatic systems. While its effect on the already deactivated pyridine ring is complex, it would generally be expected to further decrease the ring's nucleophilicity. Electrophilic attack would likely be directed to the positions least deactivated by the combined influence of the ring nitrogen and the C-3 substituent, which are typically the C-5 and, to a lesser extent, the C-2 and C-6 positions.
Typical EAS reactions on pyridine rings require severe conditions, as shown in the table below.
| Reaction | Reagents and Conditions | Typical Product (for Pyridine) |
| Nitration | KNO₃, H₂SO₄, 300°C | 3-Nitropyridine |
| Sulfonation | H₂SO₄, HgSO₄, 230°C | Pyridine-3-sulfonic acid |
| Bromination | Br₂, Oleum, 130°C | 3-Bromopyridine & 3,5-Dibromopyridine |
This table presents general conditions for the electrophilic substitution of unsubstituted pyridine for illustrative purposes.
The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic sextet and is readily available for reactions with electrophiles, making N-oxidation and N-alkylation common transformations.
N-Oxidation The conversion of the pyridine nitrogen in this compound to a pyridine N-oxide can be achieved using various oxidizing agents. This transformation is significant as it alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. The resulting N-oxide group is strongly activating and directs incoming electrophiles to the C-2 and C-4 positions.
Studies on various 3-substituted pyridines have compared the efficacy of different oxidation methods. tandfonline.comarkat-usa.org Common reagents include hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone). tandfonline.com The choice of reagent can impact yield, reaction time, and safety. tandfonline.com For instance, m-CPBA has been shown to give high yields for the N-oxidation of various 3-substituted pyridines. arkat-usa.org
| Oxidizing Agent | Typical Conditions | Advantages/Disadvantages |
| Hydrogen Peroxide / Acetic Acid | 30% H₂O₂, Glacial AcOH | Common, inexpensive; can require long reaction times and tedious work-up. tandfonline.com |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane, reflux | Often provides high yields and cleaner reactions. tandfonline.comarkat-usa.org |
| Sodium Perborate Monohydrate | Glacial AcOH, 60°C | Inexpensive, stable; may require heating and extended reaction times. tandfonline.com |
| Potassium Peroxymonosulfate (Oxone) | Wet Alumina or Acetone | Yields can be variable depending on the substrate and specific method. tandfonline.com |
| Magnesium Monoperoxyphthalate (MMPP) | - | Safer alternative, but may result in lower yields and very long reaction times. tandfonline.com |
This table compares common methods for the N-oxidation of 3-substituted pyridines based on findings from comparative studies. tandfonline.com
N-Alkylation The nitrogen atom of the pyridine ring can act as a nucleophile, reacting with alkyl halides or other alkylating agents to form quaternary N-alkylpyridinium salts. researchgate.net This reaction would convert this compound into a 3-(1-alkyl-1-pyridinium-3-yl)cyclobutan-1-one salt. The formation of these salts further deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution and is the first step in the formation of pyridinium (B92312) ylides. researchgate.netnih.gov
Pyridinium ylides are neutral, 1,3-dipolar species typically generated from N-alkylpyridinium salts by deprotonation of the carbon atom attached to the nitrogen. mdpi.comacs.org For a molecule like this compound, this process would first require N-alkylation with an agent containing an electron-withdrawing group that acidifies the adjacent protons (e.g., methyl 2-bromoacetate). nih.gov
The general steps are:
N-Alkylation: Reaction of this compound with an alkylating agent like Br-CH₂-CO₂Me to form the corresponding pyridinium salt. nih.gov
Ylide Generation: Treatment of the pyridinium salt with a base (e.g., triethylamine, potassium carbonate) to deprotonate the α-carbon, forming the pyridinium ylide in situ. mdpi.com
Once formed, these ylides are highly reactive intermediates. Their most characteristic reaction is the [3+2] cycloaddition with dipolarophiles such as activated alkenes and alkynes. mdpi.comnih.gov This reaction is a powerful method for constructing fused heterocyclic systems, most notably indolizine (B1195054) derivatives. nih.gov The substituent at the C-3 position of the pyridine ring can influence the stability and subsequent reactivity of the ylide. acs.org
Complex Reaction Sequences and Cascade Reactions
The dual functionality of this compound makes it a candidate for complex and cascade reactions, where a single set of reagents and conditions triggers a sequence of intramolecular transformations.
One potential cascade could be initiated by a reaction at the cyclobutanone carbonyl. For example, reduction of the ketone to a cyclobutanol (B46151) could be the entry point into a palladium-catalyzed cascade. Research has shown that cyclobutanols can undergo C-C bond cleavage in the presence of a palladium catalyst, generating an alkyl-palladium intermediate that can participate in subsequent cross-coupling or cyclization events. nih.gov A hypothetical sequence could involve the reduction of this compound, followed by a palladium-catalyzed ring-opening and intramolecular annulation involving the pyridine ring to form novel polycyclic structures.
Another class of cascade reactions involves pyridinium ylides. A tandem reaction could be designed where an in situ-generated pyridinium ylide from this compound undergoes an initial Michael addition to an acceptor, followed by an intramolecular cyclization or substitution, leading to complex spirocyclic or fused systems. researchgate.net Such cascade reactions, often involving dearomatization of the pyridine ring, are powerful tools in modern organic synthesis for building molecular complexity efficiently. nih.govwhiterose.ac.uk
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful method for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial insights into the molecule's structure. The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclobutane (B1203170) ring. The aromatic region would display characteristic multiplets for the four protons of the pyridin-3-yl group. The aliphatic region would contain signals for the methine proton at the C3 position of the cyclobutane ring and the two sets of methylene (B1212753) protons at the C2 and C4 positions.
Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of these signals.
COSY (Correlation Spectroscopy) establishes proton-proton couplings (J-coupling) within the molecule. sdsu.edu It would reveal correlations between the adjacent protons on the pyridine ring and, separately, the coupled protons within the cyclobutane ring system (the C3 methine proton with the C2 and C4 methylene protons). mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. youtube.com This technique allows for the definitive assignment of each carbon atom in the ¹³C spectrum based on the chemical shift of its attached proton(s). sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com This is particularly useful for connecting the pyridinyl and cyclobutyl fragments by showing a correlation between the cyclobutane's C3 proton and carbons within the pyridine ring, and vice-versa. mdpi.com It also helps in assigning quaternary carbons, such as the carbonyl carbon (C1), by observing correlations from nearby protons.
A hypothetical table of NMR assignments for 3-(pyridin-3-yl)cyclobutan-1-one is presented below.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|---|
| 1 | C=O | - | ~208 | H-2, H-4 |
| 2 | CH₂ | ~3.2-3.4 | ~45 | C-1, C-3, C-4 |
| 3 | CH | ~3.5-3.7 | ~35 | C-2, C-4, C-2', C-4', C-6' |
| 4 | CH₂ | ~3.2-3.4 | ~45 | C-1, C-2, C-3 |
| 2' | CH (Py) | ~8.5 | ~150 | C-3, C-4', C-6' |
| 3' | C (Py) | - | ~135 | H-2', H-4', H-5' |
| 4' | CH (Py) | ~7.7 | ~123 | C-2', C-5', C-6' |
| 5' | CH (Py) | ~7.3 | ~138 | C-3', C-4' |
Note: Chemical shift values are estimates based on typical ranges for similar structural motifs.
While this compound itself is achiral, its derivatives or reaction products may contain stereocenters. The stereochemistry of cyclobutane rings can be investigated using NMR. The magnitude of the vicinal coupling constants (³J) between protons on the cyclobutane ring can provide information about their dihedral angles and thus their relative cis/trans orientation. For substituted cyclobutanes, cis protons often exhibit different coupling constants than trans protons. acs.org
Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for determining through-space proximity of protons. For a substituted cyclobutane, NOE correlations between substituents and ring protons can unambiguously establish their relative stereochemistry. ipb.pt
Cyclobutane rings are not planar but exist in a puckered conformation to relieve ring strain. This puckering leads to a dynamic equilibrium between two equivalent bent conformations. In this compound, the substituents can influence the preference for one conformation. mdpi.com
Dynamic NMR studies, involving the acquisition of NMR spectra at variable temperatures, can provide insight into this conformational flexibility. mdpi.com At room temperature, the rapid interconversion of conformers typically results in time-averaged NMR signals. However, upon cooling, it may be possible to slow this process enough to observe distinct signals for each conformer, allowing for the determination of the energy barrier of the ring-flipping process.
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, offering precise coordinates of each atom in the crystal lattice.
X-ray analysis would precisely determine the bond lengths, bond angles, and torsion angles of this compound. The cyclobutane ring is expected to be non-planar, and its degree of puckering can be quantified. The bond lengths within the cyclobutane ring are typically around 1.55 Å. iucr.org The geometry around the sp²-hybridized carbonyl carbon and the atoms of the aromatic pyridine ring would also be accurately defined.
Table 2: Expected Bond Parameters from X-ray Crystallography
| Bond/Angle | Parameter Type | Expected Value |
|---|---|---|
| C-C (cyclobutane) | Bond Length | ~1.55 Å |
| C=O (ketone) | Bond Length | ~1.21 Å |
| C-C (ring-pyridine) | Bond Length | ~1.51 Å |
| C-C-C (cyclobutane) | Bond Angle | ~88-90° |
| C-CO-C (cyclobutane) | Bond Angle | ~91-93° |
| Pyridine Ring | Conformation | Planar |
Note: Values are based on typical parameters for similar structures. iucr.orgiucr.org
X-ray crystallography also reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular forces. For this compound, several interactions are expected to play a role:
Hydrogen Bonding: Weak C-H···O hydrogen bonds involving the carbonyl oxygen and C-H···N hydrogen bonds involving the pyridine nitrogen are likely to be present.
π–π Stacking: The electron-deficient pyridine rings can engage in π–π stacking interactions, which are a significant force in organizing aromatic molecules in the solid state. researchgate.net These interactions involve the parallel alignment of aromatic rings.
Dipole-Dipole Interactions: The polar carbonyl group introduces a significant dipole moment, leading to dipole-dipole interactions that influence molecular packing.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-(pyridin-4-yl)cyclobutan-1-one (B6267029) |
| 1-(pyridin-2-yl)-3-(pyridin-3-yl)propane-1,3-dione |
| (1S,3S)-3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid |
| [3,4-bis(phenylethynyl)cyclobutane-1,2-diyl]bis(pyridin-2-ylmethanone) |
| trans-2-acyl-3-aryl/alkyl-benzofuranone |
| 3,5-bis((E)-2-(pyridin-4-yl)vinyl)-methylbenzene |
Vibrational Spectroscopy: IR and Raman Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the structural details of this compound. The infrared (IR) and Raman spectra are expected to be complex, featuring characteristic bands from both the cyclobutanone (B123998) and pyridine moieties.
The vibrational spectrum of this compound can be understood by considering the fundamental vibrations of its constituent parts: cyclobutanone and pyridine.
The cyclobutanone ring has several characteristic vibrational modes. The most prominent is the carbonyl (C=O) stretching vibration, which typically appears at a high frequency in cyclic ketones due to ring strain. For cyclobutanone itself, this band is observed around 1780-1800 cm⁻¹. Other key vibrations include the ring puckering mode, which is a low-frequency vibration sensitive to the ring's conformation, and various CH₂ stretching and bending modes. tandfonline.comacs.org
The pyridine ring , being an aromatic heterocycle, exhibits a set of characteristic vibrations. These include ring stretching modes (νC=C, νC=N), which typically appear in the 1400-1600 cm⁻¹ region. slideshare.netdtic.mil The C-H stretching vibrations of the aromatic ring are found above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations are also characteristic and occur in the fingerprint region of the spectrum. slideshare.net For 3-substituted pyridines, specific patterns of C-H wagging bands can help confirm the substitution pattern.
Table 1: Characteristic Vibrational Modes for Cyclobutanone and Pyridine
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| Cyclobutanone | C=O Stretch | 1780 - 1800 | Elevated frequency due to ring strain. |
| Ring Puckering | Low Frequency (< 400) | Sensitive to conformation and substitution. libretexts.org | |
| CH₂ Asymmetric/Symmetric Stretch | 2950 - 3000 | ||
| CH₂ Scissoring | ~1450 | ||
| Pyridine | Ring Stretching (νC=C, νC=N) | 1400 - 1600 | Multiple bands are characteristic of the aromatic ring. slideshare.netuchile.cl |
| C-H Aromatic Stretch | 3000 - 3100 | ||
| C-H In-plane Bend | 1000 - 1300 | ||
| C-H Out-of-plane Wag | 700 - 900 | Pattern depends on substitution. |
The cyclobutane ring is not planar but exists in a puckered conformation. vub.ac.be For a 3-substituted cyclobutanone, the substituent can occupy either an axial or equatorial position relative to the puckered ring, leading to different conformers. These conformers can interconvert, and their relative populations are influenced by steric and electronic factors.
This conformational flexibility is expected to influence the vibrational spectrum of this compound. vub.ac.be Different conformers may exhibit slightly different vibrational frequencies, particularly for modes involving the cyclobutane ring and the C-C bond connecting the two rings. This could lead to the broadening of certain spectral bands or the appearance of multiple closely spaced peaks. Low-temperature spectroscopic studies could potentially "freeze out" a single conformer, leading to a sharpening of the spectral features and allowing for the characterization of individual conformers. dtic.mil
Electronic Spectroscopy: UV-Vis and Fluorescence Studies
Electronic spectroscopy provides information about the electronic transitions within the molecule, which are associated with its chromophores.
The this compound molecule contains two primary chromophores: the carbonyl group (C=O) of the cyclobutanone and the aromatic pyridine ring.
The carbonyl group undergoes a weak, symmetry-forbidden n→π* transition, which typically appears at longer wavelengths (around 280-300 nm). youtube.com It also has a more intense π→π* transition at shorter wavelengths (around 180-190 nm).
Table 2: Expected Electronic Transitions for this compound
| Chromophore | Transition | Typical λmax (nm) | Characteristics |
|---|---|---|---|
| Carbonyl (C=O) | n→π* | 280 - 300 | Weak absorption, sensitive to solvent polarity. youtube.com |
| π→π* | ~180 | Strong absorption. | |
| Pyridine Ring | n→π* | ~270 | Very weak, often obscured. |
| π→π* | 200 - 270 | Strong absorptions, characteristic of the aromatic system. |
The photophysical properties, such as fluorescence and phosphorescence, are determined by the nature of the lowest energy excited singlet (S₁) and triplet (T₁) states. For pyridyl ketones, the relative energies of the nπ* and ππ* excited states are critical. researchgate.net
It is common for the lowest triplet state in such molecules to be of nπ* character (³nπ), localized on the carbonyl group. researchgate.net Molecules with a lowest ³nπ state often exhibit characteristic phosphorescence with a relatively short lifetime. The introduction of the nitrogen heteroatom in the pyridine ring can influence intersystem crossing rates and affect the luminescence properties compared to analogous phenyl ketones. researchgate.net The specific emission properties (wavelength, quantum yield, and lifetime) would be dependent on factors like solvent polarity and temperature.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₉NO), the nominal molecular weight is 147 amu. The high-resolution mass spectrum would show a molecular ion peak (M⁺·) at m/z corresponding to this mass.
The fragmentation of the molecular ion is expected to follow pathways characteristic of cyclic ketones and pyridines. slideshare.netwhitman.edu Key predicted fragmentation pathways include:
Alpha-Cleavage: The primary fragmentation for cyclic ketones is the cleavage of the bonds adjacent to the carbonyl group. libretexts.orgwhitman.edu This can lead to the formation of a resonance-stabilized acylium ion or a distonic radical cation.
Loss of Carbon Monoxide: Following the initial ring-opening, a neutral molecule of carbon monoxide (CO, 28 amu) can be eliminated. rsc.org
Pyridine Ring Fragmentation: The pyridine ring can undergo fragmentation, although it is generally more stable than the cyclobutanone ring. Common losses from a pyridyl group include HCN (27 amu).
Retro-Diels-Alder type reactions: Cleavage of the cyclobutane ring can also occur via a [2+2] cycloreversion, leading to the loss of ethene (C₂H₄, 28 amu).
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Formula | Notes |
|---|---|---|---|
| 147 | [M]⁺· | [C₉H₉NO]⁺· | Molecular Ion |
| 119 | [M - CO]⁺· | [C₈H₉N]⁺· | Loss of neutral carbon monoxide. rsc.org |
| 118 | [M - CHO]⁺ | [C₈H₈N]⁺ | Loss of formyl radical from an opened ring. |
| 92 | [C₆H₆N]⁺ | [C₆H₆N]⁺ | Fragment containing the pyridine ring, e.g., [M - C₂H₃O]⁺. |
| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | Pyridyl cation from cleavage of the C-C bond. |
Computational and Theoretical Investigations
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical studies are instrumental in elucidating the intricate details of a molecule's electronic landscape. These studies are broadly categorized into methods based on Density Functional Theory (DFT) and ab initio or post-Hartree-Fock methods.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate a wide array of molecular properties by approximating the electron density of a system. researchgate.net
DFT calculations, for instance using the B3LYP functional with a basis set like 6-311G(d,p), would be employed to perform geometry optimization. researchgate.netresearchgate.net This process systematically adjusts the atomic coordinates to find the minimum energy structure. The potential energy surface could be scanned by systematically rotating the bond connecting the pyridine (B92270) ring to the cyclobutane (B1203170) ring to identify all stable conformers and the energy barriers between them.
Illustrative Optimized Geometrical Parameters for 3-(pyridin-3-yl)cyclobutan-1-one
This table presents hypothetical data for the most stable conformer of this compound, as would be predicted by DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| C-C (cyclobutane) | ~1.55 Å | |
| C-N (pyridine) | ~1.34 Å | |
| Bond Angle | C-CO-C (cyclobutane) | ~90° |
| C-C-C (cyclobutane) | ~88° |
Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. numberanalytics.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would likely be centered on the electron-withdrawing carbonyl group of the cyclobutanone (B123998) ring. DFT calculations would provide precise energies for these orbitals and a visual representation of their spatial distribution. nih.gov
Illustrative Frontier Molecular Orbital Data for this compound
This table presents hypothetical FMO data as would be calculated by DFT methods.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
DFT calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and its structure provides insight into the mechanism of bond formation and breaking.
For instance, the reduction of the ketone in this compound could be studied. DFT calculations could model the approach of a reducing agent and locate the transition state for the hydride transfer. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility.
A significant application of DFT is the prediction of spectroscopic data. This is a powerful tool for confirming the structure of a synthesized compound.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net For this compound, this would help in assigning the signals for the protons and carbons in the cyclobutane and pyridine rings.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. dergipark.org.tr This would allow for the identification of characteristic vibrational modes, such as the C=O stretch of the ketone and the ring vibrations of the pyridine moiety.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This would provide information about the wavelengths of maximum absorption (λmax).
Illustrative Predicted Spectroscopic Data for this compound
This table presents hypothetical spectroscopic data as would be predicted by DFT calculations.
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | C=O chemical shift | ~210 ppm |
| ¹H NMR | Pyridine proton shifts | 7.0-8.5 ppm |
| IR | C=O stretching frequency | ~1780 cm⁻¹ |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio method. While HF provides a good starting point, it does not fully account for electron correlation.
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are more sophisticated techniques that build upon the HF method to include electron correlation effects. These methods are generally more accurate than DFT for certain properties but are also significantly more computationally expensive. For a molecule the size of this compound, these methods would be computationally demanding but could be used to obtain highly accurate benchmark data for specific properties, such as the energy of different conformers or the activation energy of a reaction. acs.org
Ab Initio and Post-Hartree-Fock Methods
Excited State Electronic Structure Calculations (e.g., CASSCF, TD-DFT)
The photochemical behavior of this compound is anticipated to be governed by the electronic transitions localized on the cyclobutanone and pyridine rings. For the cyclobutanone moiety, the lowest energy singlet excited state (S1) typically arises from an n → π* transition, which is formally symmetry-forbidden. arxiv.orgaip.org A higher-lying singlet state (S2) is attributed to an n → 3s Rydberg transition. arxiv.orgaip.org
Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF) are instrumental in characterizing these excited states. researchgate.netaip.org For instance, TD-DFT calculations on cyclobutanone have been used to predict the nature of its electronic transitions, with the Natural Transition Orbitals (NTOs) for the S1 state showing a transition from a non-bonding orbital on the oxygen to a π* anti-bonding orbital of the carbonyl group. aip.org
CASSCF and its second-order perturbation theory corrected version, CASPT2, provide a more robust description of the multi-configurational nature of the excited states, particularly along the reaction pathways involving bond-breaking. aip.orgcosmosproject.co.uk Studies on cyclobutanone have employed CASSCF to investigate the potential energy surfaces of the S1 and S2 states, revealing pathways for α-cleavage and subsequent decarbonylation. aip.orgresearchgate.net The presence of the pyridine ring in this compound would introduce additional π → π* and n → π* transitions, which could potentially interact with the cyclobutanone-localized excited states, leading to more complex photochemistry. TD-DFT calculations on substituted aryl benzoates have shown good correlation between calculated and experimental absorption bands. conicet.gov.ar
Table 1: Representative Calculated Vertical Excitation Energies for Cyclobutanone
| State | Transition | Method | Energy (eV) |
| S1 | n → π* | CASSCF | ~4.4 |
| S2 | n → 3s | CASPT2 | ~6.3 |
Note: These values are for unsubstituted cyclobutanone and serve as a reference. The actual values for this compound would be influenced by the pyridine substituent.
Accurate Thermochemical and Kinetic Predictions
The thermochemical properties of this compound, such as its enthalpy of formation, can be estimated by combining experimental data for related compounds with high-level theoretical calculations. For the pyridine component, experimental studies have determined the standard molar enthalpies of combustion and formation for various tert-butylpyridine derivatives. acs.orgacs.org These studies provide a baseline for understanding the energetic contribution of the pyridine ring.
Theoretical methods can be used to predict the reaction enthalpies for processes like hydrogenation. For a series of pyridine derivatives, the hydrogenation enthalpies have been shown to be relatively consistent, with exceptions for sterically hindered cases. researchgate.net The kinetics of reactions involving this compound, such as its thermal decomposition or rearrangement, can be investigated using transition state theory combined with quantum chemical calculations to determine activation barriers. For example, DFT calculations have been used to explore the reaction mechanism of the Brønsted acid-catalyzed cascade ring-opening and cyclization of a substituted cyclobutanone. auctoresonline.org
Molecular Dynamics (MD) Simulations
Nonadiabatic Molecular Dynamics for Photochemical Processes
The photochemical fate of this compound upon electronic excitation is best described using nonadiabatic molecular dynamics simulations, which account for transitions between different electronic states. For the parent cyclobutanone, trajectory surface hopping (TSH) simulations have been extensively used to model its photodynamics. arxiv.orgcosmosproject.co.ukarxiv.org These simulations indicate that after excitation to the S2 state, the molecule can undergo rapid internal conversion to the S1 state, followed by ring-opening via α-cleavage. researchgate.netcosmosproject.co.uk The subsequent dynamics on the ground state potential energy surface can lead to various products, including ethylene (B1197577) and ketene (B1206846), or cyclopropane (B1198618) and carbon monoxide. arxiv.orgcosmosproject.co.uk
The choice of electronic structure method is crucial for the accuracy of these simulations. While TD-DFT can be a computationally efficient option, multireference methods like CASSCF are often necessary for a correct description of conical intersections, which are critical for the non-radiative decay processes. aip.orgbohrium.com For cyclopropanone, a smaller cyclic ketone, non-adiabatic molecular dynamics (NAMD) using the delta self-consistent field (ΔSCF) method has been shown to provide results consistent with multireference theories and experiments. rsc.org
Ground State Molecular Dynamics for Conformational Sampling
On the ground electronic state, molecular dynamics simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. nih.govlibretexts.org For substituted cyclobutanes, this leads to the possibility of axial and equatorial conformers for the substituents. acs.org
MD simulations, in conjunction with DFT calculations, can be used to determine the relative energies of these conformers and the barriers for ring inversion. acs.org A study on 2-substituted cyclobutane-α-amino acid derivatives combined DFT calculations with MD simulations in a solvent to understand the conformational preferences, which were then validated by experimental NMR and X-ray data. acs.org For this compound, such simulations would elucidate the preferred orientation of the pyridine ring relative to the cyclobutanone ring and the dynamics of their interconversion.
Simulation of Ultrafast Electron Diffraction (UED) Signals
Ultrafast electron diffraction (UED) is an experimental technique that can directly probe the structural changes of molecules during a chemical reaction with femtosecond time resolution. nih.govpnas.org Theoretical simulations are essential for interpreting the time-resolved diffraction patterns and extracting a "molecular movie" of the reaction.
For cyclobutanone, several theoretical studies have predicted the expected UED signals following photoexcitation. arxiv.orgcosmosproject.co.ukarxiv.orgbohrium.com These simulations involve running nonadiabatic molecular dynamics trajectories and then calculating the diffraction pattern at each time step. The resulting simulated time-resolved difference pair distribution function (ΔPDF) can be directly compared with experimental data. cosmosproject.co.uk Such studies on cyclobutanone have shown how specific structural changes, like the C-C bond cleavage and ring-opening, manifest in the UED signal. cosmosproject.co.ukarxiv.org Similar simulations for this compound would be invaluable in future UED experiments on this molecule.
Theoretical Analysis of Strain Energy and Aromaticity
The cyclobutane ring in this compound possesses significant ring strain, which is a key determinant of its reactivity. The strain energy of cyclobutane is approximately 26 kcal/mol, arising from both angle strain (deviation from the ideal sp3 bond angle) and torsional strain (eclipsing interactions between adjacent C-H bonds). masterorganicchemistry.comscispace.com This strain can be quantified by comparing the experimental heat of combustion with that of a strain-free reference compound. libretexts.org Computational studies on substituted cyclobutanes have shown that substituents can alter the ring strain. For instance, a gem-dimethyl effect has been observed to reduce the strain in 1,1-dimethylcyclobutane. acs.org The presence of the sp2 hybridized carbon of the ketone and the pyridine substituent will influence the geometry and strain of the cyclobutane ring in the target molecule.
The pyridine ring, in contrast, is an aromatic system. It follows Hückel's rule with a planar, cyclic, conjugated system of six π-electrons. wikipedia.orglibretexts.org The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to an uneven distribution of electron density and a dipole moment. wikipedia.org This also affects its reactivity, making it less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.orggcwgandhinagar.com The lone pair of electrons on the nitrogen atom resides in an sp2 hybrid orbital in the plane of the ring and does not participate in the aromatic system. libretexts.orggcwgandhinagar.com The interplay between the strained, non-aromatic cyclobutanone ring and the stable, aromatic pyridine ring is a central feature of the chemical nature of this compound.
Quantification of Cyclobutanone Ring Strain Energy
The cyclobutane ring is characterized by significant ring strain, a consequence of deviations from ideal bond angles and torsional interactions. rsc.org In cyclobutanone, this inherent strain is a defining feature of its chemical reactivity and stability. The total ring strain energy (RSE) arises from a combination of angle strain, due to the compression of internal bond angles from the ideal sp³ hybridization of 109.5° to approximately 90°, and torsional strain from eclipsing interactions of substituents on adjacent carbons. nih.gov
Computational methods, particularly ab initio and Density Functional Theory (DFT), are essential for quantifying this strain. The RSE can be calculated using homodesmotic or isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved on both sides, thus isolating the strain energy. For unsubstituted cyclobutanone, high-level ab initio calculations have placed the ring strain energy at approximately 28.7 kcal/mol (~120 kJ/mol). researchgate.net This value is significantly higher than that of less-strained cyclic ketones like cyclopentanone (B42830). researchgate.net This high RSE is a key factor in the unique chemical behavior of cyclobutanone derivatives, often serving as a driving force for ring-opening reactions. aip.org
| Compound | Ring Size | Calculated RSE (kcal/mol) | Reference Method |
|---|---|---|---|
| Cyclopropanone | 3 | ~49.0 | CBS-Q |
| Cyclobutanone | 4 | ~28.7 | High-Level Ab Initio |
| Cyclopentanone | 5 | ~9.7 | Computational Study |
| Cyclohexanone (B45756) | 6 | ~4.3 | CBS-APNO |
Influence of Pyridine Substitution on Ring Strain
The introduction of a pyridin-3-yl substituent onto the cyclobutanone ring introduces electronic perturbations that can modulate the ring strain. The pyridine ring is an electron-withdrawing group, which can influence the electronic distribution and geometry of the cyclobutane moiety. researchgate.net Computational studies on related substituted cyclobutanes have shown that both electron-donating and electron-withdrawing groups can alter the stability and reactivity.
Computational Assessment of Pyridine Aromaticity
The aromaticity of the pyridine ring within this compound is a key aspect of its electronic character. Aromaticity can be quantified computationally using several well-established indices.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic structure. researchgate.netmdpi.com
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring (NICS(0)) or at a point above the ring plane (NICS(1)). Large negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity. rsc.orgresearchgate.net
For substituted pyridines, theoretical studies have shown that the nature and position of the substituent can influence these aromaticity indices. rsc.orgresearchgate.net While the pyridine ring is inherently aromatic, the attachment of the strained, electron-rich cyclobutanone ring can induce minor changes in its electronic structure. A computational assessment would likely show that the pyridine ring in this compound retains strong aromatic character, with HOMA values close to 1 and significantly negative NICS values, confirming the persistence of its π-electron delocalization. researchgate.netmdpi.com
| Compound | HOMA Index | NICS(0) (ppm) | NICS(1) (ppm) |
|---|---|---|---|
| Benzene (Reference) | 1.000 | -9.7 | -11.5 |
| Pyridine | 0.995 | -8.9 | -10.8 |
| 3-Substituted Pyridine (Typical) | 0.98-0.99 | -8.5 to -9.5 | -10.0 to -11.0 |
Computational Spectroscopy for Predictive Analysis
Computational spectroscopy serves as a bridge between theoretical models and experimental observation. For a molecule like this compound, where experimental data may be limited, predictive calculations are invaluable for structural elucidation and characterization.
High-Level Computational Prediction of X-ray Spectra
X-ray Photoelectron Spectroscopy (XPS) provides information on elemental composition and chemical environment by measuring the binding energies of core-level electrons. High-level computational methods, particularly DFT, can accurately predict these core-level spectra. ucl.ac.uk For this compound, this would involve calculating the C1s and N1s binding energies.
The theoretical approach often uses the ΔSCF method, where the binding energy is calculated as the difference in the self-consistent field (SCF) energies of the core-ionized state and the ground state. Such calculations can resolve the chemical shifts between atoms in different environments. For instance, the C1s spectrum would be predicted to show distinct peaks for the carbonyl carbon, the carbons of the cyclobutane ring, and the carbons of the pyridine ring. nih.gov Similarly, the N1s spectrum would provide a signature for the pyridine nitrogen. researchgate.net These theoretical spectra, when convoluted with appropriate line-shape functions, can provide a direct comparison to experimental data, aiding in peak assignment and interpretation. nih.gov
Benchmarking of Computational Methods Against Experimental Data
The accuracy of computational predictions is highly dependent on the chosen theoretical method, which includes the density functional and the basis set. acs.org Therefore, it is crucial to benchmark these methods against reliable experimental data. While experimental data for this compound itself may not be available, benchmarking can be performed on a set of structurally related and well-characterized molecules. mdpi.com
The process involves:
Selecting a range of DFT functionals (e.g., hybrid functionals like B3LYP and PBE0, or range-separated hybrids like ωB97X-D) and basis sets (e.g., Pople-style like 6-31G(d) or correlation-consistent like cc-pVTZ). acs.orgmdpi.com
Calculating key properties such as molecular geometries, vibrational frequencies, and spectroscopic parameters (e.g., NMR chemical shifts, XPS binding energies) for the benchmark set.
Comparing the calculated values with experimental data and quantifying the error for each method (e.g., using root-mean-square deviation).
Studies have shown that for molecular geometries, hybrid functionals often provide high accuracy. nih.gov For spectroscopic properties like NMR chemical shifts or XPS, specific functionals may show superior performance. nih.govmdpi.com This systematic evaluation allows for the selection of the most appropriate computational model to achieve the desired accuracy for studying this compound and related compounds.
| Functional | Functional Type | MAD (Å) vs. Exp. |
|---|---|---|
| BLYP | GGA | ~0.012 |
| PBE0 | Hybrid-GGA | ~0.005 |
| B3LYP | Hybrid-GGA | ~0.006 |
| M06-L | Meta-GGA | ~0.007 |
| ωB97X-D | Range-Separated Hybrid | ~0.004 |
Applications in Organic Synthesis and Materials Science
3-(pyridin-3-yl)cyclobutan-1-one as a Key Building Block
As a synthetic building block, this compound offers chemists a versatile platform for constructing more complex molecular frameworks. sigmaaldrich.comcymitquimica.com The inherent ring strain of the cyclobutane (B1203170) ring (approximately 26 kcal/mol) facilitates ring-opening and rearrangement reactions, while the ketone and pyridine (B92270) functionalities serve as handles for a wide array of chemical modifications. researchgate.net
The structure of this compound is well-suited for the synthesis of novel heterocyclic and fused-ring systems, which are prominent scaffolds in medicinally active compounds. sigmaaldrich.comacs.org The cyclobutanone (B123998) moiety can undergo various transformations to generate larger or more complex ring systems.
Ring Expansions: Baeyer-Villiger oxidation of the cyclobutanone can yield γ-lactones, which are themselves valuable synthetic intermediates. Acid-catalyzed rearrangements can lead to the formation of cyclopentenone or dihydropyran systems.
Cycloadditions: The enol or enolate form of the cyclobutanone can participate in cycloaddition reactions to build fused polycyclic structures. Transition-metal-catalyzed [4+2] cycloadditions, for instance, can be used to construct bridged ring systems. acs.org
"Cut-and-Sew" Reactions: Transition-metal catalysis, particularly with rhodium, can activate the C–C bond of the cyclobutanone, allowing it to be "cut" and "sewn" together with other unsaturated partners like alkenes or alkynes to form fused-ring systems. acs.org
Fused Pyridine Systems: The existing pyridine ring can be a template for creating fused bicyclic heterocycles, such as in the synthesis of triazolo[4,3-a]pyridine derivatives. evitachem.com
The table below summarizes potential transformations for synthesizing heterocyclic and fused-ring systems.
| Reaction Type | Reagents/Conditions | Resulting Scaffold | Reference |
| Baeyer-Villiger Oxidation | m-CPBA or other peroxy acids | γ-Lactone | researchgate.net |
| Ring-Opening/Rearrangement | Lewis or Brønsted acids | Cyclopentenone derivatives | researchgate.net |
| [4+2] Cycloaddition | Rh(I) catalyst, Diene | Bridged bicyclic systems | acs.org |
| Fused Heterocycle Synthesis | Hydrazine derivatives, followed by cyclization | Fused triazolo-pyridines | evitachem.com |
The dual functionality of this compound makes it a versatile synthon. The ketone can be transformed into a variety of other functional groups (e.g., alcohol, amine, alkene), while the pyridine ring offers a site for coordination, N-alkylation, or cross-coupling reactions. acs.org The synthesis of 3-((hetera)cyclobutyl)azetidines, for example, highlights the use of cyclobutane rings as advanced building blocks for drug discovery. researchgate.net Derivatives such as 1-(pyridin-3-yl)cyclobutan-1-amine are also recognized as useful scaffolds. chemscene.com This versatility allows for the stepwise and controlled construction of intricate molecules, including those with potential biological activity. ontosight.ai
Catalytic Roles and Ligand Design
The pyridine nitrogen atom in this compound and its derivatives introduces the potential for the molecule to participate in catalytic processes, either as a ligand for a metal center or as an organocatalyst itself. mdpi.comwiley.com
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a potential coordination site for transition metals. mdpi.com While the ketone form might be less common as a ligand, its reduction to the corresponding alcohol, 3-(pyridin-3-yl)cyclobutan-1-ol, would create a bidentate N,O-ligand. Such pyridinyl alcohol-type ligands are known to form stable complexes with various transition metals like ruthenium, palladium, and iridium. mdpi.comnih.gov These complexes can be employed as catalysts in a range of reactions.
The design of chiral ligands is crucial for asymmetric catalysis. umich.edu By resolving 3-(pyridin-3-yl)cyclobutan-1-ol into its separate enantiomers, chiral N,O-ligands could be developed for enantioselective transformations, such as asymmetric hydrogenation or C-H activation. nih.govumich.edu
Potential Catalytic Applications for Metal Complexes:
| Metal | Potential Ligand Derivative | Catalytic Application | Reference |
| Ruthenium (Ru) | Pyridinyl alcoholato | Olefin Metathesis, Hydrogenation | mdpi.com |
| Palladium (Pd) | Pyridinyl phosphine | Cross-Coupling Reactions | wiley.com |
| Iridium (Ir) | Chiral pyridinyl alcohol | Asymmetric C-H Functionalization | nih.gov |
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. tesisenred.net The pyridine moiety in this compound can function as a Brønsted or Lewis base, potentially catalyzing reactions such as Michael additions or aldol (B89426) reactions. Furthermore, the cyclobutane scaffold can be incorporated into more complex organocatalytic structures. For example, derivatives of four-membered rings, like squaramides, are highly effective hydrogen-bonding organocatalysts for a variety of asymmetric reactions. mdpi.comresearchgate.net The structural framework of this compound could serve as a starting point for the synthesis of novel chiral catalysts.
Development of Advanced Functional Materials
The application of pyridinyl cyclobutane derivatives extends into materials science, where they are explored for the synthesis of novel materials with unique electronic or optical properties. The combination of a strained aliphatic ring and a conjugated heterocyclic system can influence the molecular packing and electronic characteristics of a material.
Lack of Specific Research Data Precludes Detailed Article on this compound's Photochemical Applications
Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of specific research concerning the application of the chemical compound This compound in the fields of photoactive compounds, photoswitches, and molecular probes for chemical processes. While extensive research exists on the broader classes of cyclobutane derivatives, pyridinyl compounds, and various photochemical systems, specific studies focusing on the synthesis and evaluation of this compound for these purposes could not be identified.
The initial investigation into the applications of this specific compound in materials science and organic synthesis did not yield direct evidence of its use as a photoactive molecule. General information on related structures, such as other cyclobutane derivatives and different types of photoswitchable molecules like azoarenes and diarylethenes, is available. For instance, the photochemical behavior of cyclobutanones, in general, has been studied, often involving processes like photodecarbonylation to form cyclopropanes. Furthermore, the synthesis of cyclobutane-fused pyridinyl compounds through methods like photocatalytic [2+2] cycloaddition highlights the potential of this class of molecules in materials science.
Due to the lack of available scientific data directly pertaining to this compound in the requested application areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Crafting such an article would necessitate speculation based on the properties of related but distinct chemical entities, which would not meet the required standards of scientific accuracy for the specified compound.
Therefore, the requested article on the applications of this compound in photoactive compounds, photoswitches, and as molecular probes cannot be produced at this time. Further research into this specific compound would be required to provide the detailed findings and data tables requested.
Future Research Directions and Emerging Challenges
Discovery of Unprecedented Synthetic Transformations
A primary challenge and opportunity lies in expanding the synthetic toolkit for manipulating the 3-(pyridin-3-yl)cyclobutan-1-one scaffold. While foundational methods like Suzuki-Miyaura couplings have been proposed for analogous structures, the future points toward more sophisticated and efficient transformations. A key area of exploration is the catalytic activation of the strained cyclobutane (B1203170) ring. For instance, nickel-catalyzed cascade reactions that involve C-C bond activation and subsequent carboxylation have been shown to convert cyclobutanone (B123998) derivatives into complex dihydroindanones, a transformation that could be adapted to create novel polycyclic systems from this compound. unibo.it
Furthermore, rhodium(III)-catalyzed annulation reactions between alkynylcyclobutanols and various coupling partners have emerged as a powerful method for constructing novel spirocyclic frameworks. researchgate.net Applying this logic to derivatives of this compound could yield a library of previously inaccessible spiro[cyclobutane-heterocycle] compounds with potential medicinal applications. The development of novel C–H functionalization strategies directly on the cyclobutane ring also represents a significant frontier, offering a direct path to installing diverse substituents without the need for pre-functionalized starting materials. researchgate.netacs.org
Elucidation of Intricate Reaction Mechanisms with High Precision
A deeper understanding of the mechanisms governing the reactions of this compound is crucial for optimizing existing syntheses and designing new ones. The high reactivity of the strained four-membered ring often leads to complex reaction pathways that are sensitive to subtle changes in conditions. Future work will require a combination of advanced spectroscopic techniques and computational modeling to map these intricate mechanisms.
For example, stereoselective syntheses of cyclobutanes via the ring contraction of pyrrolidines have been proposed to proceed through a 1,4-biradical intermediate. acs.org Precisely characterizing such transient species for reactions involving this compound is a significant challenge that will provide invaluable insight into controlling reaction outcomes. Similarly, detailing the catalytic cycle in metal-mediated transformations, such as the nickel-catalyzed cascade, is essential for rationally designing more efficient and selective catalysts. unibo.it The study of solid-state reactions, like [2+2] photocycloadditions, also presents an opportunity to understand how crystal packing and supramolecular interactions can dictate reaction pathways and product formation with high fidelity. researchgate.netmdpi.com
Harnessing Chemo-, Regio-, and Stereoselectivity in Complex Syntheses
The creation of complex, multi-functionalized molecules from this compound hinges on the ability to precisely control chemo-, regio-, and stereoselectivity. The cyclobutane ring can possess multiple stereocenters, and controlling their relative and absolute configuration is a formidable synthetic challenge.
Future research will focus on developing highly selective methods. This includes leveraging anion-controlled solid-state [2+2] cycloaddition reactions, where the choice of counter-ion can direct the stereochemical outcome. researchgate.net Another promising avenue is the use of substrate control, as seen in the stereospecific ring contraction of chiral pyrrolidines to form optically pure cyclobutanes. acs.org The development of directing-group strategies for C-H functionalization will be critical for achieving regioselectivity and installing substituents at specific positions on the cyclobutane ring with defined stereochemistry. researchgate.netacs.org Furthermore, methods like the cis-selective reductive amination of the cyclobutanone carbonyl group provide a key tool for establishing the 1,3-stereochemical relationship, which is a common motif in biologically active molecules. researchgate.net
Integration of Machine Learning and AI in Compound Design and Synthesis Prediction
An emerging challenge is the development of machine learning (ML) models that can accurately predict reaction outcomes, including yields and stereoselectivity, under various conditions. researchgate.net Such tools would significantly reduce the experimental effort required for optimization. Deep learning models are already being developed to predict enantioselectivity in asymmetric reactions, a capability that would be immensely valuable for the stereocontrolled synthesis of complex cyclobutanes. researchgate.netacs.org Beyond synthesis, AI is a powerful tool for de novo drug design. nih.govresearchgate.net Generative models can design novel analogs of this compound that are optimized for specific biological targets and possess desirable pharmacokinetic properties, accelerating the discovery of new therapeutic agents. ucl.ac.uk
Exploration of Novel Applications in Interdisciplinary Fields
While its role as a synthetic building block is clear, the future of this compound lies in its application across diverse scientific disciplines. The unique combination of the strained carbocycle and the functional pyridine (B92270) ring makes it an attractive scaffold for new materials and medicines.
In medicinal chemistry, the pyridin-3-yl moiety is a known pharmacophore, and its incorporation into the cyclobutane framework could lead to novel kinase inhibitors for diseases like cancer. researchgate.netnih.gov The rigid, three-dimensional nature of the cyclobutane ring is increasingly sought after in drug design to achieve high binding affinity and selectivity. In materials science, related tetrapyridylcyclobutane ligands are used to construct sophisticated metal-organic frameworks (MOFs) with tailored porosity and catalytic properties. researchgate.net Furthermore, the photochemical reactivity of similar structures suggests potential applications in developing photomechanical crystals, where light energy is converted into macroscopic motion, and in creating photofunctional polymorphs with unique optical properties. chinesechemsoc.orgacs.org These interdisciplinary explorations will unlock new functionalities and establish this compound as a versatile platform for innovation.
Q & A
Q. What are the common synthetic routes for preparing 3-(pyridin-3-yl)cyclobutan-1-one, and what are their key optimization parameters?
Methodological Answer: The synthesis of this compound typically involves cyclization or coupling strategies. A plausible route is the [2+2] cycloaddition of pyridine-3-carbaldehyde with a strained alkene, followed by oxidation to form the ketone. Alternative methods include nucleophilic substitution of pre-functionalized cyclobutanone derivatives with pyridinyl groups. Key optimization parameters include:
- Reaction Temperature : Lower temperatures (0–25°C) minimize side reactions in cycloadditions .
- Catalyst Selection : Lewis acids (e.g., BF₃·OEt₂) enhance regioselectivity in pyridinyl group incorporation .
- Oxidation Conditions : Controlled use of oxidizing agents (e.g., PCC or TEMPO/NaClO) ensures high ketone yield without over-oxidation .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the cyclobutane ring geometry and pyridinyl substitution pattern. For example, coupling constants (J ~8–10 Hz) in the cyclobutane protons indicate ring strain .
- IR Spectroscopy : A strong carbonyl stretch (~1750 cm⁻¹) confirms the ketone group .
- X-ray Crystallography : Resolves bond angles and distances, particularly for verifying the planarity of the pyridinyl ring and cyclobutane distortion .
Q. How does the electronic nature of the pyridinyl group influence the reactivity of this compound in nucleophilic additions?
Methodological Answer: The pyridin-3-yl group acts as an electron-withdrawing substituent due to its aromatic nitrogen, polarizing the cyclobutanone carbonyl and enhancing electrophilicity. This facilitates nucleophilic additions (e.g., Grignard or hydride reductions). To quantify this effect:
- Hammett Studies : Compare reaction rates with para-substituted pyridinyl analogs to derive σ values .
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict regioselectivity in nucleophilic attacks .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
Methodological Answer: Discrepancies in biological assays (e.g., IC₅₀ variability) may arise from differences in stereochemistry, solubility, or assay conditions. Mitigation strategies include:
- Stereochemical Purity : Use chiral HPLC or enzymatic resolution to isolate enantiomers and test their individual activities .
- Solubility Optimization : Employ co-solvents (e.g., DMSO/PBS mixtures) or prodrug formulations to enhance bioavailability .
- Standardized Assays : Replicate studies under controlled conditions (pH, temperature) to isolate structure-activity relationships (SAR) .
Q. How can computational methods predict the reactivity of this compound in cycloaddition reactions?
Methodological Answer: Density Functional Theory (DFT) simulations at the B3LYP/6-31G* level can model transition states and activation barriers for [2+2] or [4+2] cycloadditions. Key steps:
- Conformational Analysis : Identify low-energy conformers of the cyclobutanone and diene/alkene partners.
- Transition State Optimization : Locate saddle points to calculate activation energies and predict regioselectivity .
- NBO Analysis : Evaluate charge distribution to identify electron-rich/depleted regions guiding reactivity .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
Methodological Answer: Scale-up introduces risks of racemization or ring-opening due to prolonged heating. Solutions include:
- Flow Chemistry : Continuous flow systems reduce reaction times and improve thermal control .
- Protecting Groups : Temporarily mask reactive sites (e.g., ketone as a ketal) during purification steps .
- In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track stereochemistry in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
